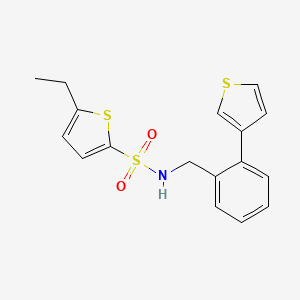
5-エチル-N-(2-(チオフェン-3-イル)ベンジル)チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the field of materials science, the compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzyl halides under basic conditions, followed by sulfonation using sulfonyl chlorides . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Substituted Thiophenes: Formed from nucleophilic substitution reactions.
作用機序
The mechanism of action of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
類似化合物との比較
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
生物活性
5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide, identified by its CAS number 1797714-09-0, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is C17H17NO2S3, with a molecular weight of 363.5 g/mol. Its structure features a thiophene ring, which is known for contributing to various biological activities, including anticancer and antimicrobial properties .
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related thiophene sulfonamides have been identified as moderate inhibitors of cyclin-dependent kinase 5 (CDK5), showcasing their potential as anticancer agents .
Antimicrobial Properties
Thiophene-based compounds also demonstrate antimicrobial activity. The presence of the thiophene ring enhances the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Studies have shown that certain thiophene derivatives can effectively inhibit the growth of various bacterial strains, suggesting that 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide may possess similar properties .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : The compound likely inhibits specific kinases involved in cell proliferation, leading to reduced tumor growth.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, affecting metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives, providing insights into their efficacy:
特性
IUPAC Name |
5-ethyl-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c1-2-15-7-8-17(22-15)23(19,20)18-11-13-5-3-4-6-16(13)14-9-10-21-12-14/h3-10,12,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQHRQSVHDOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














